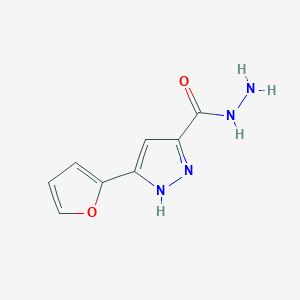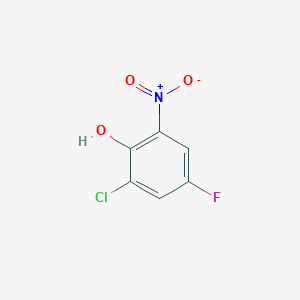
2-Chlor-4-fluor-6-nitrophenol
Übersicht
Beschreibung
2-Chloro-4-fluoro-6-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-6-nitrophenol has several applications in scientific research:
Wirkmechanismus
- For example, Cupriavidus sp. CNP-8, a Gram-negative bacterium, degrades 2C4F6NP via the 1,2,4-benzenetriol (BT) pathway. The hnp gene cluster in this strain is involved in 2C4F6NP catabolism. HnpAB, a two-component FAD-dependent monooxygenase, converts 2C4F6NP to BT via chloro-1,4-benzoquinone. HnpC, a BT 1,2-dioxygenase, further cleaves BT into maleylacetate .
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
2-Chloro-4-fluoro-6-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as monooxygenases and dioxygenases, which facilitate its degradation and transformation. For instance, in certain bacterial strains, 2-Chloro-4-fluoro-6-nitrophenol is metabolized via pathways involving enzymes like flavin adenine dinucleotide-dependent monooxygenase and benzenetriol dioxygenase. These interactions typically involve the oxidation of the phenol ring, leading to the formation of intermediate compounds that are further processed by the cell .
Cellular Effects
The effects of 2-Chloro-4-fluoro-6-nitrophenol on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-4-fluoro-6-nitrophenol has been shown to induce oxidative stress in certain cell types, leading to the activation of stress response pathways and changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-4-fluoro-6-nitrophenol exerts its effects through various mechanisms. One of the primary modes of action involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of 2-Chloro-4-fluoro-6-nitrophenol to monooxygenases can result in the oxidation of the phenol ring, producing reactive intermediates that can further interact with other biomolecules. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in stress response and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-fluoro-6-nitrophenol can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of 2-Chloro-4-fluoro-6-nitrophenol can accumulate, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-fluoro-6-nitrophenol in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may have minimal impact on physiological processes, while higher doses can induce toxic effects. For example, high doses of 2-Chloro-4-fluoro-6-nitrophenol have been associated with behavioral changes, gastrointestinal disturbances, and other adverse effects in rodent models. These findings highlight the importance of determining the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2-Chloro-4-fluoro-6-nitrophenol is involved in several metabolic pathways, primarily those related to its degradation and detoxification. In microbial systems, this compound is metabolized via the benzenetriol pathway, which involves the sequential action of monooxygenases and dioxygenases. These enzymes facilitate the breakdown of 2-Chloro-4-fluoro-6-nitrophenol into less toxic intermediates that can be further processed and excreted by the cell. The involvement of specific cofactors, such as flavin adenine dinucleotide, is crucial for the catalytic activity of these enzymes .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-fluoro-6-nitrophenol is transported and distributed through various mechanisms. This compound can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes. Additionally, the distribution of 2-Chloro-4-fluoro-6-nitrophenol within tissues can be influenced by factors such as solubility and affinity for specific cellular compartments. These interactions play a critical role in determining the localization and accumulation of the compound within the organism .
Subcellular Localization
The subcellular localization of 2-Chloro-4-fluoro-6-nitrophenol is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals and post-translational modifications. For example, the presence of specific functional groups on 2-Chloro-4-fluoro-6-nitrophenol can influence its localization to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-6-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-fluorophenol. This process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-fluoro-6-nitrophenol may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols or anilines.
Reduction: 2-Chloro-4-fluoro-6-aminophenol.
Oxidation: Quinone derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Lacks the fluoro substituent, which can affect its reactivity and applications.
4-Fluoro-2-nitrophenol: Lacks the chloro substituent, leading to different chemical properties and uses.
2-Bromo-4-fluoro-6-nitrophenol:
Uniqueness
2-Chloro-4-fluoro-6-nitrophenol is unique due to the combination of chloro, fluoro, and nitro groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDUVIWPGCVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395604 | |
| Record name | 2-chloro-4-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58348-98-4 | |
| Record name | 2-chloro-4-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
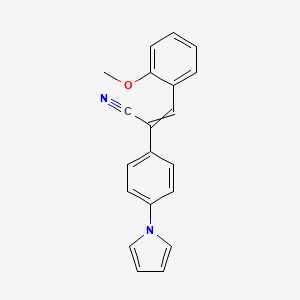
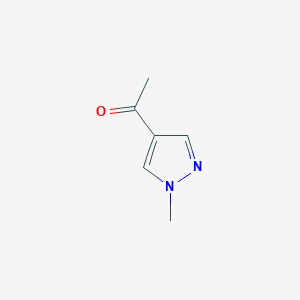
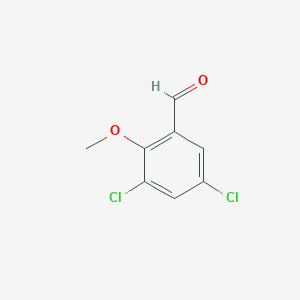
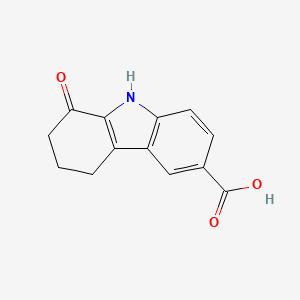
![2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1307955.png)

![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)
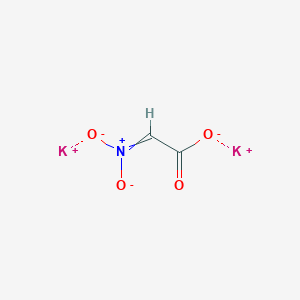
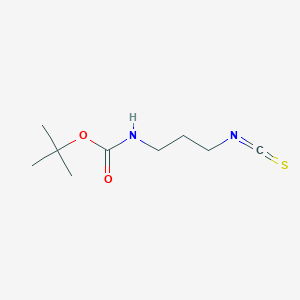
![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B1307977.png)
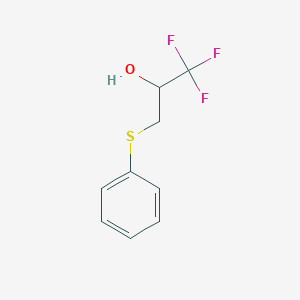
![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)
